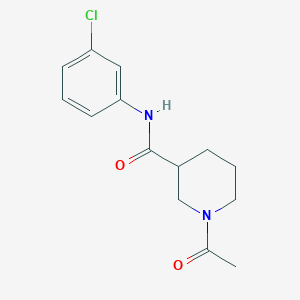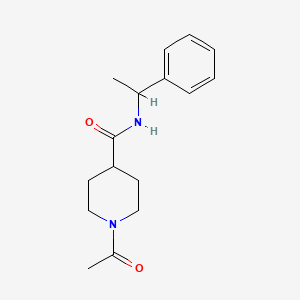![molecular formula C13H21BrN2O B5305441 (3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5305441.png)
(3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine is a chemical compound that is commonly used in scientific research. The compound is also known as 'Bromomethoxyphenamine' or 'BMPEA'. It is a psychoactive drug that has been used as a stimulant and has been found to have effects similar to amphetamines. The chemical compound has been the focus of many studies due to its potential as a research tool.
Mecanismo De Acción
The mechanism of action of (3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine is not fully understood. However, it is believed that the compound acts as a dopamine and norepinephrine reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This increase in neurotransmitter concentration is believed to be responsible for the stimulant effects of the compound.
Biochemical and physiological effects:
(3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine has been found to have various biochemical and physiological effects. The compound has been found to increase heart rate and blood pressure, which are common effects of stimulants. It has also been found to increase the release of dopamine and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine has several advantages as a research tool. The compound has been found to have similar effects to amphetamines, which are commonly used in research. This means that it can be used as a substitute for amphetamines in certain experiments. However, the compound also has some limitations. It is not as widely studied as amphetamines, and its effects are not fully understood. This means that caution should be exercised when using the compound in research.
Direcciones Futuras
There are several future directions that can be explored in the study of (3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine. One possible direction is the study of the compound's effects on the brain and behavior. Another possible direction is the development of new compounds based on the structure of (3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine that have improved pharmacological properties. Additionally, the compound could be further studied in the context of drug addiction and abuse. Overall, there are many potential avenues for research involving (3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine, and further studies are needed to fully understand its effects and potential applications.
Métodos De Síntesis
The synthesis of (3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine involves the reaction of 3-bromo-4-methoxybenzaldehyde with 2-(dimethylamino)ethylamine in the presence of a reducing agent. The reaction results in the formation of the final product, which is then purified using various techniques such as chromatography.
Aplicaciones Científicas De Investigación
(3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine has been used in various scientific research applications. The compound has been found to have potential as a research tool in the field of neuroscience. It has been used to study the effects of amphetamines on the brain and has been found to have similar effects. The compound has also been used to study the effects of various drugs on the central nervous system.
Propiedades
IUPAC Name |
N'-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O/c1-15(2)7-8-16(3)10-11-5-6-13(17-4)12(14)9-11/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTMMKWTHIWNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=C(C=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305363.png)
![6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305370.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5305376.png)


![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5305385.png)
![3-chloro-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B5305395.png)

![2,6-dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B5305408.png)
![2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5305413.png)

![4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305448.png)
![1-acetyl-N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5305464.png)
![2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B5305484.png)